molecular formula C30H46O4 B15129961 Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22alpha)-

Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22alpha)-

Cat. No.: B15129961
M. Wt: 470.7 g/mol
InChI Key: QGMNTKNSMLYTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22alpha)- is a naturally occurring triterpenoid compound. It is part of the ursane-type triterpenoids, which are known for their diverse biological activities. This compound is found in various plant species and has been studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22alpha)- typically involves the extraction from natural sources such as the leaves of certain plants. The process includes several steps:

Industrial Production Methods

Industrial production of this compound can be achieved through microbial synthesis and biotransformation. This method is environmentally friendly and avoids the need for large quantities of plant biomass. Microorganisms are used to convert simpler substrates into the desired triterpenoid compound .

Chemical Reactions Analysis

Types of Reactions

Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22alpha)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or acetylated forms. These derivatives often exhibit enhanced biological activities compared to the parent compound .

Scientific Research Applications

Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22alpha)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22alpha)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other ursane-type triterpenoids such as:

  • Ursolic acid
  • Oleanolic acid
  • Betulinic acid

Uniqueness

What sets Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22alpha)- apart is its specific structural features, such as the presence of a hydroxyl group at the 22nd position and a ketone group at the 3rd position. These features contribute to its unique biological activities and make it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-21,23-24,32H,9-16H2,1-7H3,(H,33,34)

InChI Key

QGMNTKNSMLYTKS-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(C2(C1C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.